molecular formula C11H8F3NO2 B14134174 Isoquinoline trifluoroacetate CAS No. 4215-41-2

Isoquinoline trifluoroacetate

Cat. No.: B14134174
CAS No.: 4215-41-2
M. Wt: 243.18 g/mol
InChI Key: ABYFFXIDAKWFTH-UHFFFAOYSA-N
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Description

Isoquinoline trifluoroacetate is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic compounds. Isoquinoline itself is a structural isomer of quinoline and is widely found in naturally occurring alkaloids. The trifluoroacetate group introduces fluorine atoms into the molecule, enhancing its chemical properties and making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline trifluoroacetate can be synthesized through the protonation of isoquinoline with trifluoroacetic acid. This reaction typically involves mixing isoquinoline with trifluoroacetic acid in a suitable solvent, such as dichloromethane, under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoquinoline trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinoline trifluoroacetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Quinoline trifluoroacetate
  • Acridine trifluoroacetate
  • Benzo[h]quinoline trifluoroacetate

Uniqueness

Isoquinoline trifluoroacetate is unique due to its specific structural features and the presence of the trifluoroacetate group, which imparts distinct chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and biological activities, making it valuable in various applications .

Properties

CAS No.

4215-41-2

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

isoquinoline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H7N.C2HF3O2/c1-2-4-9-7-10-6-5-8(9)3-1;3-2(4,5)1(6)7/h1-7H;(H,6,7)

InChI Key

ABYFFXIDAKWFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC=CC2=C1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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